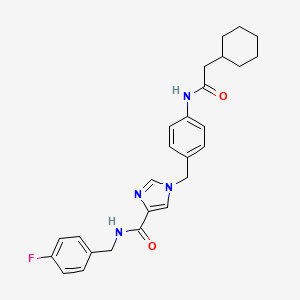

![molecular formula C17H16N2OS B2640883 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole CAS No. 862977-02-4](/img/structure/B2640883.png)

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole” is a complex organic molecule that contains an isoquinoline and a benzo[d]thiazole moiety . Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the elements are carbon and nitrogen. Benzo[d]thiazoles are also heterocyclic compounds, containing sulfur and nitrogen in the ring along with carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline and benzo[d]thiazole rings. One common method for synthesizing isoquinolines is the Pictet-Spengler reaction . The synthesis of benzo[d]thiazoles often involves the reaction of 2-aminobenzenethiols with α-haloketones .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline and benzo[d]thiazole rings, connected by a two-carbon chain. The isoquinoline ring is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The benzo[d]thiazole ring is also bicyclic, consisting of a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence of polar or nonpolar groups, and its melting point would depend on the strength of the intermolecular forces .Scientific Research Applications

Synthesis and Characterization

A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized by various spectroscopic methods, demonstrating significant psychotropic, anti-inflammatory, and cytotoxic activities. These compounds were evaluated for their sedative action, anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some demonstrated antimicrobial action (Zablotskaya et al., 2013). Another study developed a simple, efficient, and eco-friendly protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy in water, highlighting the method's operational simplicity and environmental friendliness (Yadav et al., 2020).

Biological Activities

Psychotropic and Anti-inflammatory Activities : The synthesized derivatives exhibit marked sedative action and high anti-inflammatory activity. Some compounds also show selective cytotoxic effects and NO-induction ability, suggesting potential applications in treating inflammation and cancer (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Activities : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against specific strains, indicating potential as antimicrobial agents (Gür et al., 2020). Similarly, novel 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides showed higher antifungal activities than natural models sanguinarine and chelerythrine against various fungi, suggesting their development as antimicrobial agents (Yang et al., 2013).

Antiproliferative and Tubulin-Binding Activities : Studies on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs as tumor-vascular disrupting agents (tumor-VDAs) indicated significant antiproliferative activity and tubulin-binding capabilities, disrupting tumor vasculature and indicating potential for chemotherapy (Cui et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-14-7-4-8-15-16(14)18-17(21-15)19-10-9-12-5-2-3-6-13(12)11-19/h2-8H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMQMNWLMLJMEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)

amine](/img/structure/B2640806.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)